molecular formula C10H8BrNO B027710 6-Bromo-2-methylquinolin-4-ol CAS No. 103030-28-0

6-Bromo-2-methylquinolin-4-ol

Cat. No. B027710
M. Wt: 238.08 g/mol
InChI Key: WPSHYKVAGQUPJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromo-2-methylquinolin-4-ol involves a series of reactions starting from 4-bromoaniline. One approach includes a condensation step with β-keto esters followed by cyclization, known as the Knorr synthesis, leading to the formation of 6-bromoquinolin-2(1H)-one with a three-step preparation achieving an overall yield of 48% (Wlodarczyk et al., 2011). Another method involves cyclization and substitution reactions starting from 2,2-dimethyl-1,3-dioxane-4,6-dione, confirming the structures of 6-bromoquinolin-4-ol and its derivatives via NMR spectrum (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of 6-Bromo-2-methylquinolin-4-ol is confirmed through spectroscopic methods such as 1H NMR, showcasing the typical features of the quinoline nucleus and the positions of the bromo and methyl groups. These structural analyses provide insights into the compound's reactivity and potential for further functionalization.

Chemical Reactions and Properties

6-Bromo-2-methylquinolin-4-ol serves as a key intermediate in various chemical reactions, particularly in the synthesis of PI3K/mTOR inhibitors and other biologically active compounds. Its ability to undergo nucleophilic substitution, nitration, and alkylation highlights its versatility in medicinal chemistry (Lei et al., 2015).

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Wang et al. (2015) discussed the synthesis of 6-bromo-4-iodoquinoline, which serves as an intermediate for creating biologically active compounds like GSK2126458 (Wang et al., 2015). Similarly, Rajveer et al. (2010) synthesized 6-bromoquinazolinone derivatives demonstrating anti-bacterial, anti-inflammatory, and analgesic properties (Rajveer et al., 2010).

  • Antibacterial Applications : Arshad et al. (2022) found that synthesized 6-Bromoquinolin-4-ol derivatives exhibit high antibacterial activity against ESBL-producing Escherichia coli and MRSA (Arshad et al., 2022).

  • Chemical Synthesis and Regioselectivity : Choi and Chi (2004) developed efficient synthetic routes for 6- and 7-bromo-2-methylquinoline-5,8-diones, revealing unusual regioselectivity in nucleophilic amination reactions (Choi & Chi, 2004).

  • Pharmacological Activities : Sahu et al. (2008) reported that synthesized compounds exhibit significant analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).

  • Applications in Drug Synthesis : Lei et al. (2015) optimized the synthetic method of a compound that can be used to synthesize NVP-BEZ235 and other PI3K/mTOR inhibitors (Lei et al., 2015).

  • Antiangiogenic Effects : Mabeta et al. (2009) evaluated the antiangiogenic effects of 2-aryl-3-bromoquinolin-4(1H)-ones, finding they reduce endothelial cell numbers and inhibit neovessel growth (Mabeta et al., 2009).

Safety And Hazards

When handling 6-Bromo-2-methylquinolin-4-ol, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

6-bromo-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSHYKVAGQUPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908169
Record name 6-Bromo-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylquinolin-4-ol

CAS RN

103030-28-0
Record name 6-Bromo-2-methyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103030-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methylquinolin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103030-28-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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